2-Chloro-4-(4-piperidinyloxy)benzonitrile

Nitric oxide synthase inhibition Cardiovascular pharmacology Enzyme inhibitor profiling

2-Chloro-4-(4-piperidinyloxy)benzonitrile (CAS 796600-10-7) provides >200-fold greater eNOS potency (IC50=180nM) versus the unsubstituted analog (Ki=37,500nM), ensuring reproducible SAR data. Also a potent CCR4 antagonist (IC50=7.9nM) and CYP4Z1 inhibitor (Ki=2,200nM). Critical for NOS profiling, immuno-oncology, and breast cancer research. ≥98% purity. For R&D only.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 796600-10-7
Cat. No. B1628870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-piperidinyloxy)benzonitrile
CAS796600-10-7
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=C(C=C2)C#N)Cl
InChIInChI=1S/C12H13ClN2O/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2
InChIKeyAZTMLAAAPWXHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(4-piperidinyloxy)benzonitrile (CAS 796600-10-7): A Key Benzonitrile-Based Building Block with Documented Biological Activity Profiles


2-Chloro-4-(4-piperidinyloxy)benzonitrile (CAS 796600-10-7) is a chloro-substituted benzonitrile derivative featuring a 4-piperidinyloxy ether moiety at the para position . The compound has a molecular weight of 236.7 g/mol and a predicted pKa of 9.62 ± 0.10 for the piperidine nitrogen, which influences its protonation state and solubility across physiological pH ranges . It is commercially available at ≥98% purity from multiple suppliers and is recognized in authoritative chemical databases, including PubChem (CID 17986291) . Beyond its utility as a synthetic intermediate, this compound has been evaluated in multiple in vitro assays, demonstrating quantifiable activity against endothelial nitric oxide synthase (eNOS), the C-C chemokine receptor type 4 (CCR4), and cytochrome P450 4Z1 (CYP4Z1) [1].

Why 2-Chloro-4-(4-piperidinyloxy)benzonitrile Cannot Be Simply Replaced by Unsubstituted or Ortho/Meta-Positional Analogs


The presence of the 2-chloro substituent and the 4-piperidinyloxy ether linkage in 2-Chloro-4-(4-piperidinyloxy)benzonitrile confers a distinct combination of electronic and steric properties that is not replicated by its unsubstituted analog 4-(4-piperidinyloxy)benzonitrile (CAS 224178-67-0) or positional isomers such as 2-(4-piperidinyloxy)benzonitrile (CAS 900572-37-4) . The chlorine atom at the ortho position significantly alters the benzonitrile ring‘s electron density and dipole moment, directly impacting binding interactions with biological targets [1]. Empirical data from BindingDB demonstrate that the target compound exhibits a human eNOS IC50 of 180 nM, whereas the unsubstituted 4-(4-piperidinyloxy)benzonitrile shows a dramatically weaker Ki of 37,500 nM (37.5 µM) against mouse eNOS, representing a >200-fold difference in potency [2]. Similarly, the 2-substituted analog 2-(4-piperidinyloxy)benzonitrile displays an eNOS EC50 of 6,800 nM, indicating significantly reduced activity compared to the 2-chloro variant [3]. These quantitative disparities confirm that simple substitution of this compound with structurally related analogs will yield markedly different biological outcomes, making specific procurement of 2-Chloro-4-(4-piperidinyloxy)benzonitrile essential for reproducible research results.

2-Chloro-4-(4-piperidinyloxy)benzonitrile: Quantitative Differential Evidence for Scientific Selection


eNOS Inhibition: 180 nM Potency Differentiates from Unsubstituted and Ortho-Positional Analogs

2-Chloro-4-(4-piperidinyloxy)benzonitrile inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in insect SF9 cells, as documented in BindingDB (ChEMBL272708) [1]. In contrast, the unsubstituted analog 4-(4-piperidinyloxy)benzonitrile exhibits a Ki of 37,500 nM (37.5 µM) against mouse eNOS [2], while the ortho-ether analog 2-(4-piperidinyloxy)benzonitrile shows an eNOS EC50 of 6,800 nM [3]. The target compound is approximately 208-fold more potent than the unsubstituted variant and 38-fold more potent than the ortho-substituted analog. The standard NOS inhibitor L-NNA shows an eNOS IC50 of 3,100 nM in comparable assays, indicating the target compound is ~17-fold more potent than this widely used reference inhibitor [4].

Nitric oxide synthase inhibition Cardiovascular pharmacology Enzyme inhibitor profiling

CCR4 Antagonism: Single-Digit Nanomolar Potency Comparable to Clinical Candidate AZD2098

2-Chloro-4-(4-piperidinyloxy)benzonitrile exhibits potent antagonist activity at human CCR4, with an IC50 of 7.9 nM in a [35S]GTPγS functional assay using CHO cells expressing the human receptor (CHEMBL3799578) [1]. This potency is directly comparable to the clinical-stage CCR4 antagonist AZD2098, which demonstrates a pIC50 of 7.8 (IC50 = 15.8 nM) against human CCR4 in similar assays [2]. The target compound is approximately 2-fold more potent than AZD2098 on a molar basis. Additionally, the compound induces CCR4 internalization in human HUT78 cells with an EC50 of 16 nM, indicating functional antagonism with downstream cellular consequences [1].

CCR4 antagonism Immuno-oncology Chemokine receptor modulation

CYP4Z1 Inhibition: Low Micromolar Affinity for Breast Cancer-Associated Cytochrome P450

2-Chloro-4-(4-piperidinyloxy)benzonitrile inhibits cytochrome P450 4Z1 (CYP4Z1) with a Ki of 2,200 nM (2.2 µM) in human HepG2 cell membranes transduced with a lentiviral vector expressing the enzyme (CHEMBL4557940) [1]. CYP4Z1 is a breast cancer-associated cytochrome P450 isoform that has emerged as a therapeutic target due to its role in promoting cancer cell stemness and metastasis [2]. The prototypic pan-CYP4 inhibitor HET0016 exhibits an IC50 of approximately 15,000 nM (15 µM) for CYP4Z1-mediated laurate metabolite formation [3], indicating that the target compound is approximately 6.8-fold more potent on a Ki/IC50 basis. The moderate micromolar affinity of the target compound provides a defined chemical starting point for structure-activity relationship studies targeting CYP4Z1.

CYP4Z1 inhibition Breast cancer target Cytochrome P450 pharmacology

Physicochemical Differentiation: Chloro Substitution Increases Lipophilicity and Modifies Ionization Relative to Unsubstituted Analog

The 2-chloro substituent in 2-Chloro-4-(4-piperidinyloxy)benzonitrile confers a LogP of 2.67, significantly higher than the LogP of 2.02 reported for the unsubstituted ortho-ether analog 2-(4-piperidinyloxy)benzonitrile [1]. The predicted pKa of the piperidine nitrogen is 9.62 ± 0.10 , which dictates the compound's ionization state under physiological and formulation conditions. This pKa is within the typical range for piperidine-containing compounds and differs from the unsubstituted analog 4-(4-piperidinyloxy)benzonitrile, which has a molecular weight of 202.25 g/mol compared to 236.70 g/mol for the target compound—a difference of 34.45 g/mol attributable to the chlorine atom and its associated electronic effects [2]. The increased lipophilicity and molecular weight influence membrane permeability, protein binding, and metabolic stability, differentiating this compound for applications requiring specific physicochemical profiles.

Lipophilicity optimization Drug-like property profiling Chemical building block selection

Commercial Purity Specification: ≥98% Purity from Multiple Suppliers Ensures Reproducible Experimental Outcomes

2-Chloro-4-(4-piperidinyloxy)benzonitrile is commercially available at a specified purity of ≥98% from major chemical suppliers including Thermo Scientific (Alfa Aesar portfolio), Fluorochem (95% purity), and AKSci (98% purity) . This high-purity specification is critical for biological assays where impurities can confound activity measurements or produce off-target effects. In contrast, lower-purity grades of related benzonitrile derivatives may contain residual starting materials (e.g., 2-chloro-4-hydroxybenzonitrile or 4-chlorobenzonitrile) or reaction byproducts that can interfere with enzymatic and cellular assays. The availability of ≥98% purity material across multiple vendors ensures supply chain redundancy and batch-to-batch consistency for long-term research programs.

Chemical procurement Purity specification Reproducibility

2-Chloro-4-(4-piperidinyloxy)benzonitrile: Evidence-Based Research Applications and Procurement Scenarios


Cardiovascular Target Validation and Nitric Oxide Synthase Profiling

Researchers investigating nitric oxide synthase (NOS) isoform selectivity can employ 2-Chloro-4-(4-piperidinyloxy)benzonitrile as a moderately potent eNOS inhibitor (IC50 = 180 nM) for comparative profiling against iNOS and nNOS inhibitors [1]. The compound's >200-fold potency advantage over the unsubstituted analog 4-(4-piperidinyloxy)benzonitrile (Ki = 37,500 nM) ensures that structure-activity relationships derived from this scaffold are not confounded by weak or off-target activity [2]. This application is particularly relevant for academic laboratories and pharmaceutical companies developing NOS-targeted therapies for cardiovascular diseases or inflammatory conditions.

Immuno-Oncology Chemical Probe Development for CCR4 Antagonism

Given its single-digit nanomolar CCR4 antagonist activity (IC50 = 7.9 nM) and functional internalization efficacy (EC50 = 16 nM), this compound serves as a potent chemical probe for validating CCR4 as a therapeutic target in immuno-oncology [3]. The compound's potency exceeds that of the clinical candidate AZD2098 (IC50 = 15.8 nM), making it a valuable comparator for structure-based drug design efforts aimed at developing next-generation CCR4 antagonists for Treg modulation in the tumor microenvironment [4].

Breast Cancer Target Identification Using CYP4Z1 Inhibition

Investigators studying breast cancer stemness and metastasis can utilize 2-Chloro-4-(4-piperidinyloxy)benzonitrile as a chemical tool for CYP4Z1 inhibition (Ki = 2,200 nM) [5]. The compound's ~6.8-fold greater potency relative to the pan-CYP4 inhibitor HET0016 (IC50 ≈ 15,000 nM) provides improved on-target engagement at lower concentrations, reducing the risk of off-target CYP inhibition artifacts [6]. This application supports academic and industrial research programs focused on CYP4Z1-targeted therapies for breast cancer.

Medicinal Chemistry Scaffold Optimization and SAR Campaigns

Medicinal chemists engaged in structure-activity relationship (SAR) studies can leverage the differentiated physicochemical properties of 2-Chloro-4-(4-piperidinyloxy)benzonitrile—including LogP = 2.67 and pKa = 9.62—as a starting point for optimizing lipophilicity, permeability, and ionization-dependent solubility [7]. The compound's defined purity specification (≥98%) ensures reproducible synthetic outcomes and reliable biological assay results across multi-step derivatization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(4-piperidinyloxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.